2-Cyclopropylbutanoic acid
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Overview
Description
2-Cyclopropylbutanoic acid is an organic compound with the molecular formula C7H12O2. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound features a cyclopropyl group attached to the second carbon of a butanoic acid chain, giving it unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylbutanoic acid can be synthesized through various methods. One common approach involves the hydrolysis of cyclopropyl cyanide. The process typically includes the following steps :
Hydrolysis of Cyclopropyl Cyanide: Cyclopropyl cyanide is hydrolyzed using sodium hydroxide in the presence of water. The reaction mixture is heated, leading to the formation of cyclopropanecarboxylic acid.
Conversion to this compound: The cyclopropanecarboxylic acid is then subjected to further chemical reactions to introduce the butanoic acid chain, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropylbutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are ongoing, focusing on its potential biological and pharmacological effects .
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: Shares the cyclopropyl group but lacks the butanoic acid chain.
2-Cyclopropyl-2-butanol: Contains a similar carbon skeleton but with an alcohol group instead of a carboxyl group.
Uniqueness: 2-Cyclopropylbutanoic acid’s unique structure, combining a cyclopropyl group with a butanoic acid chain, imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropylbutanoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
QLFDDCZACQAHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)C(=O)O |
Origin of Product |
United States |
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